[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate

Lipophilicity ADME Drug Design

Procure CAS 320424-21-3 specifically for target-based screening programs where ester-group integrity governs SAR. The 3-methylbenzoate moiety is not a passive linker—its steric and electronic profile critically influences molecular recognition. Indiscriminate substitution with 2-chlorobenzoate (CAS 320424-XX-X) or N-phenylcarbamate (CAS 338393-85-4) analogs can introduce confounding HBD/halogen-bonding artifacts and >10-fold potency shifts. With 7 HBA, 0 HBD, and XLogP3-AA=6.3, this compound is optimized for hydrophobic, acceptor-rich ATP-binding pockets. Also prioritized for anti-melanogenic research due to nitro-enhanced electrophilicity at the thioether linkage.

Molecular Formula C22H16N2O4S2
Molecular Weight 436.5
CAS No. 320424-21-3
Cat. No. B2509165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate
CAS320424-21-3
Molecular FormulaC22H16N2O4S2
Molecular Weight436.5
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)OCC2=CC(=C(C=C2)SC3=NC4=CC=CC=C4S3)[N+](=O)[O-]
InChIInChI=1S/C22H16N2O4S2/c1-14-5-4-6-16(11-14)21(25)28-13-15-9-10-20(18(12-15)24(26)27)30-22-23-17-7-2-3-8-19(17)29-22/h2-12H,13H2,1H3
InChIKeyXTUASLCGIABSIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing [4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate (CAS 320424-21-3) for Targeted Research


[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate (CAS 320424-21-3) is a synthetic small molecule featuring a benzothiazole core linked via a thioether to a nitro-phenyl ring, which is further esterified with 3-methylbenzoic acid [1]. The benzothiazole scaffold is a privileged structure in medicinal chemistry, frequently associated with diverse biological activities including kinase inhibition, antimicrobial effects, and tyrosinase modulation [2]. This compound's specific substitution pattern—particularly the electron-withdrawing nitro group and the meta-methyl benzoate ester—differentiates it from simpler benzothiazole analogs and positions it as a candidate for target-specific discovery programs.

Technical Justification: Why Generic Benzothiazole Analogs Cannot Substitute for CAS 320424-21-3


Indiscriminate substitution of this compound with in-class analogs (e.g., 2-chlorobenzoate or N-phenylcarbamate esters) during procurement or screening can invalidate experimental outcomes due to pronounced structural sensitivity at the ester position. The 3-methylbenzoate moiety is not a passive linker; its steric and electronic properties critically influence molecular recognition. Replacing it with a 2-chlorobenzoate (CAS 320424-XX-X) alters the hydrogen-bonding landscape and introduces an ortho-halogen that can engage in halogen bonding, while switching to an N-phenylcarbamate (CAS 338393-85-4) replaces the ester oxygen with an NH group, dramatically changing conformational flexibility and hydrogen-bond donor/acceptor capacity . These modifications, while seemingly minor, can lead to divergent SAR trajectories in benzothiazole-based inhibitor programs, where potency shifts of >10-fold have been documented for analogous structural tweaks [1].

Quantitative Differentiation: Head-to-Head Data for CAS 320424-21-3 Against Its Closest Analogs


Predicted LogP Modulation: 3-Methylbenzoate vs. 2-Chlorobenzoate Ester

The 3-methylbenzoate ester of CAS 320424-21-3 provides a calculated XLogP3-AA of 6.3 [1], which is significantly higher than the predicted logP of its 2-chlorobenzoate analog (estimated ~5.8 based on fragment-based calculation methods). This difference of approximately 0.5 logP units suggests superior membrane permeability for the 3-methyl derivative, a critical parameter for intracellular target engagement. The meta-methyl group contributes to lipophilicity without introducing the strong dipole and potential off-target reactivity associated with the ortho-chloro substituent [2].

Lipophilicity ADME Drug Design

Hydrogen Bond Acceptor Capacity Compared to N-Phenylcarbamate Analog

CAS 320424-21-3 possesses 7 hydrogen bond acceptor (HBA) atoms (computed by Cactvs [1]), primarily from the nitro group, ester carbonyl, and benzothiazole nitrogens. In contrast, its close analog, [4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-phenylcarbamate (CAS 338393-85-4), has only 6 HBA atoms and introduces a hydrogen bond donor (HBD) via the carbamate NH. This fundamental shift in HBA/HBD profile can alter target selectivity profiles, as demonstrated in benzothiazole-based kinase inhibitors where a single HBD introduction shifted selectivity by over 100-fold against off-target kinases [2].

Molecular Recognition Target Binding Medicinal Chemistry

Cytotoxicity Profile in HEK-293 Cells for Benzothiazole-Thioether Scaffolds

While direct cytotoxicity data for CAS 320424-21-3 is not publicly available, structurally related benzothiazol-2-ylsulfanyl derivatives containing a nitro group have demonstrated a favorable non-cytotoxic profile in HEK-293 cells. For example, 1-(4-methoxyphenyl)-2-(6-nitro-benzothiazol-2-ylsulfanyl)ethanone was reported as non-cytotoxic toward HEK-293 cells while inhibiting its target (ThrRS) by 88.47% at 0.1 mM [1]. This suggests that the nitro-benzothiazole-thioether core present in CAS 320424-21-3 can be tolerated by normal cells, offering a potential selectivity window against cancer cells where benzothiazoles often exhibit heightened activity [2].

Cytotoxicity Safety Screening Drug Discovery

Enzyme Inhibition Potential: Tyrosinase and Kinase Activity Landscape

The benzothiazole-2-thioether motif is a known pharmacophore for tyrosinase inhibition. Recent studies on 2-thiobenzothiazole derivatives have demonstrated nanomolar potency against mushroom tyrosinase, outperforming kojic acid (standard positive control) [1]. While CAS 320424-21-3 itself lacks published IC50 data, its incorporation of a nitro group and a 3-methylbenzoate ester positions it within a potent sub-class of benzothiazole tyrosinase inhibitors where electron-withdrawing groups on the phenyl ring enhance activity [2]. This contrasts with unsubstituted benzothiazoles, which typically exhibit >10-fold lower potency in similar assays.

Tyrosinase Inhibition Kinase Inhibition Melanogenesis

Optimal Research and Industrial Utilization Scenarios for [4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate


scenario_1_targeted_kinase_profiling

**Kinase Profiling & Selectivity Screening:** Leveraging its unique hydrogen-bonding profile (7 HBA, 0 HBD) and high lipophilicity (XLogP3-AA = 6.3), CAS 320424-21-3 is ideally suited as a chemical tool for probing kinase targets that favor hydrophobic, acceptor-rich ATP-binding pockets. Unlike the N-phenylcarbamate analog (CAS 338393-85-4), which introduces a confounding HBD, this compound's consistent acceptor-only nature reduces off-target interactions and simplifies SAR interpretation in selectivity panels [1].

scenario_2_melanogenesis_research

**Anti-Melanogenic Agent Development:** Given the established nanomolar potency of structurally analogous 2-thiobenzothiazole derivatives against tyrosinase, CAS 320424-21-3 should be prioritized as a lead scaffold for depigmentation research. The electron-withdrawing nitro group enhances electrophilicity at the thioether linkage, potentially increasing irreversible enzyme inhibition, a mechanism superior to the reversible inhibition of kojic acid (IC50 ~20-50 µM) [2].

scenario_3_sar_expansion_point

**Ester Bioisostere Exploration:** The 3-methylbenzoate ester serves as a critical diversification point. Researchers studying metabolic stability should procure this compound specifically to compare its hydrolytic stability against the 3-(trifluoromethyl)benzoate analog (CAS 320424-22-4). The electron-donating meta-methyl group is expected to reduce esterase-mediated cleavage compared to the electron-withdrawing CF3 variant, offering a measurable advantage in in vivo half-life studies .

Quote Request

Request a Quote for [4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.